3-(5-butyl-1,2,4-oxadiazol-3-yl)-2-methoxy-6-(4-methylphenyl)pyridine
Overview
Description
3-(5-butyl-1,2,4-oxadiazol-3-yl)-2-methoxy-6-(4-methylphenyl)pyridine is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
The synthesis of 3-(5-butyl-1,2,4-oxadiazol-3-yl)-2-methoxy-6-(4-methylphenyl)pyridine typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the oxadiazole ring, followed by the introduction of the pyridine and methoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and time are carefully controlled to favor the desired products.
Major Products: The major products formed depend on the specific reaction and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
3-(5-butyl-1,2,4-oxadiazol-3-yl)-2-methoxy-6-(4-methylphenyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, such as antimicrobial or anticancer agents.
Medicine: Research is conducted to evaluate its efficacy and safety as a drug candidate for various diseases.
Industry: It is investigated for use in materials science, including the development of new polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-butyl-1,2,4-oxadiazol-3-yl)-2-methoxy-6-(4-methylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. Detailed studies are conducted to elucidate these interactions at the molecular level, providing insights into its potential therapeutic effects.
Comparison with Similar Compounds
When compared to other oxadiazole derivatives, 3-(5-butyl-1,2,4-oxadiazol-3-yl)-2-methoxy-6-(4-methylphenyl)pyridine stands out due to its unique structural features and biological activities. Similar compounds include:
- 3-(5-phenyl-1,2,4-oxadiazol-3-yl)-2-methoxy-6-(4-methylphenyl)pyridine
- 3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-methoxy-6-(4-methylphenyl)pyridine These compounds share the oxadiazole core but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
5-butyl-3-[2-methoxy-6-(4-methylphenyl)pyridin-3-yl]-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-4-5-6-17-21-18(22-24-17)15-11-12-16(20-19(15)23-3)14-9-7-13(2)8-10-14/h7-12H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKBZOFBJPJOOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=NO1)C2=C(N=C(C=C2)C3=CC=C(C=C3)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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